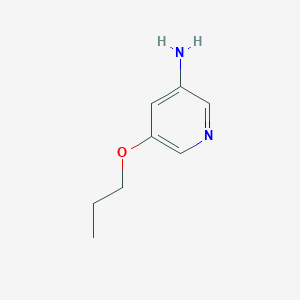
5-Propoxypyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Propoxypyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a propoxy group at the 5-position and an amino group at the 3-position
作用机制
Target of Action
Pyridine-containing compounds, which include 5-propoxypyridin-3-amine, have been noted for their medicinal applications such as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer
Mode of Action
It’s known that pyridine derivatives can exhibit cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrimidine and its fused derivatives, which include pyridine, have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule, including its ADME properties, are crucial in determining its bioavailability
Result of Action
Pyridine derivatives have been found to exhibit anti-proliferative effects against certain cell lines . The specific molecular and cellular effects of this compound’s action are subjects of ongoing research.
Action Environment
It’s known that the environment can significantly impact the action of drug molecules
生化分析
Biochemical Properties
5-Propoxypyridin-3-amine, as a derivative of pyridin-3-amine , may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that pyridin-3-amine, a related compound, plays a role in purine and pyrimidine metabolism . It is plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that amines, a class of compounds to which this compound belongs, can cause irritation in the nose, throat, and lungs, causing shortness of breath and coughing .
Dosage Effects in Animal Models
It is known that amines can cause a build-up of fluid in the lungs and blurred vision after just 30 minutes of exposure .
Metabolic Pathways
It is known that pyridin-3-amine, a related compound, plays a role in purine and pyrimidine metabolism .
Transport and Distribution
It is known that membrane transport proteins play an important role in the absorption, distribution, metabolism, and elimination (ADME) of drugs .
Subcellular Localization
It is known that proteins can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propoxypyridin-3-amine typically involves the following steps:
Nitration of Pyridine: Pyridine is nitrated to form 3-nitropyridine.
Reduction: The nitro group in 3-nitropyridine is reduced to form 3-aminopyridine.
Alkylation: 3-aminopyridine undergoes alkylation with propyl bromide to introduce the propoxy group at the 5-position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
5-Propoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper.
Major Products Formed
Oxidation: Nitroso- or nitro-pyridine derivatives.
Reduction: Primary or secondary amines.
Substitution: Various alkyl or aryl-substituted pyridine derivatives.
科学研究应用
5-Propoxypyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
相似化合物的比较
Similar Compounds
3-Aminopyridine: Lacks the propoxy group, making it less lipophilic.
5-Methoxypyridin-3-amine: Contains a methoxy group instead of a propoxy group, affecting its reactivity and solubility.
5-Ethoxypyridin-3-amine: Similar structure but with an ethoxy group, influencing its chemical properties.
Uniqueness
5-Propoxypyridin-3-amine is unique due to the presence of both the propoxy and amino groups, which confer distinct chemical and biological properties. Its enhanced lipophilicity and ability to form hydrogen bonds make it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
5-propoxypyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMNREXQFCTCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Fluoropyridine-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2635493.png)
![1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2635496.png)
![1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2635497.png)


![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide](/img/structure/B2635500.png)
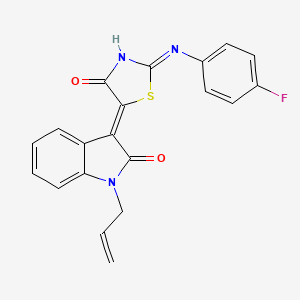
![5-formyl-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B2635507.png)
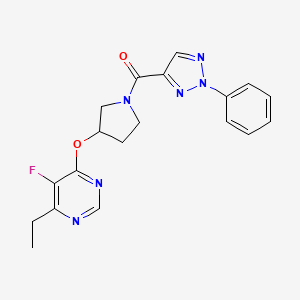
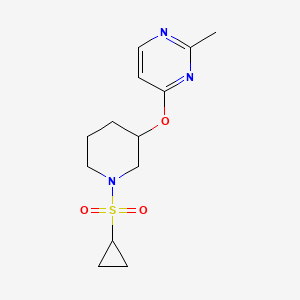
![N-(3,5-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2635510.png)
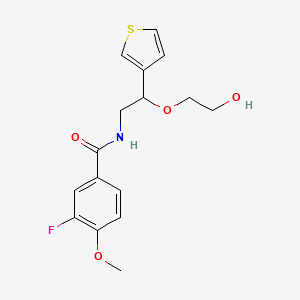
![9-[(dimethylamino)methylidene]-2-[(4-fluorophenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2635513.png)
